Product packaging for 2',4'-Dibromo-2,2-dichloroacetanilide(Cat. No.:CAS No. 25559-50-6)

2',4'-Dibromo-2,2-dichloroacetanilide

Cat. No.: B10904793
CAS No.: 25559-50-6
M. Wt: 361.84 g/mol
InChI Key: FETCUQLAQZOSHI-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Organic Compounds in Contemporary Chemical Research

Halogenated organic compounds are integral to modern chemical research. The presence of halogens can influence molecular conformation, lipophilicity, and metabolic stability. Furthermore, the carbon-halogen bond serves as a versatile functional handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. The unique electronic properties of halogens, such as their electronegativity and polarizability, can also lead to interesting non-covalent interactions that are crucial in crystal engineering and molecular recognition.

Overview of Acetanilide (B955) Scaffold Significance in Chemical Synthesis and Mechanistic Studies

The acetanilide scaffold, characterized by an N-acetylated aniline (B41778) moiety, is a cornerstone in organic synthesis. It is a common structural motif in numerous biologically active compounds and serves as a valuable intermediate in the synthesis of more complex molecules. The amide linkage in acetanilides influences the reactivity of the aromatic ring, and the nitrogen atom can participate in directing group strategies for C-H functionalization. researchgate.net Mechanistic studies of reactions involving acetanilides have provided fundamental insights into reaction pathways and the influence of substituents on reactivity. nih.govnih.gov

Rationale for Dedicated Research on 2',4'-Dibromo-2,2-dichloroacetanilide

Despite the broad interest in halogenated compounds and the utility of the acetanilide framework, the specific derivative This compound remains a largely enigmatic entity within the scientific literature. A dedicated investigation into this compound is warranted for several compelling reasons.

Chemical Uniqueness Arising from Polyhalogenation Pattern

The structure of this compound is notable for its high degree of halogenation, featuring two bromine atoms on the aromatic ring and two chlorine atoms on the acetyl group. This dense arrangement of halogens is expected to impart unique electronic and steric properties to the molecule. The electron-withdrawing nature of the halogens would significantly influence the reactivity of both the aromatic ring and the amide functionality.

Addressing Gaps in the Literature on Multi-Halogenated Anilide Reactivity and Synthesis

A comprehensive search of the existing chemical literature reveals a significant gap in the knowledge surrounding the synthesis and reactivity of heavily halogenated acetanilides like this compound. While methods for the halogenation of acetanilides are known, the controlled synthesis of a molecule with this specific substitution pattern presents a considerable synthetic challenge. researchgate.net Documenting a reliable synthetic route and characterizing the compound's reactivity would be a valuable contribution to the field of synthetic organic chemistry.

Potential for Novel Reaction Pathways and Structural Transformations

The unique substitution pattern of this compound opens the door to exploring novel reaction pathways. The interplay between the different halogen substituents and the amide group could lead to unexpected intramolecular reactions or facilitate transformations that are not observed in less halogenated analogues. A thorough investigation of its chemical behavior could uncover new synthetic methodologies and provide deeper insights into the reactivity of polyhalogenated systems.

Detailed Research Findings on this compound

As of the current literature survey, specific research findings detailing the synthesis, physicochemical properties, spectroscopic data, and crystal structure of This compound are not available. The following sections outline the types of data that would be essential for a comprehensive understanding of this compound, with illustrative data provided for the related, but structurally simpler, compound 2',4'-Dibromoacetanilide where available.

Physicochemical Properties

A complete profile of the physicochemical properties of this compound would be crucial for its handling, purification, and use in further studies. Key parameters would include its molecular weight, melting point, boiling point, and solubility in various organic solvents.

Table 1: Computed Physicochemical Properties of 2',4'-Dibromoacetanilide (for illustrative purposes)

PropertyValue
Molecular FormulaC₈H₇Br₂NO
Molecular Weight292.95 g/mol
XLogP32.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Exact Mass290.88944 g/mol
Monoisotopic Mass290.88944 g/mol
Topological Polar Surface Area29.1 Ų
Heavy Atom Count12

Data for 2',4'-Dibromoacetanilide, sourced from PubChem. nih.gov Specific experimental data for this compound is not currently available.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide critical information about the molecular structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amide N-H proton. The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule.

Specific NMR data for this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and vibrations associated with the substituted aromatic ring.

Specific IR data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The isotopic pattern of bromine and chlorine would result in a characteristic cluster of peaks for the molecular ion.

Specific mass spectrometry data for this compound is not available in the reviewed literature.

Crystallographic Data

Single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of this compound. This data would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Specific crystallographic data for this compound is not available in the reviewed literature. For illustrative purposes, the crystal structure of a related compound, N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, has been reported to feature N—H⋯O hydrogen bonds that link the molecules into chains. nih.gov

Synthesis and Reactivity

Proposed Synthetic Pathways

The synthesis of this compound could potentially be achieved through a multi-step sequence starting from aniline or a pre-halogenated aniline. A plausible route could involve the acetylation of 2,4-dibromoaniline (B146533) with dichloroacetyl chloride or dichloroacetic anhydride (B1165640). Alternatively, direct halogenation of acetanilide could be explored, although achieving the desired regioselectivity and avoiding over-halogenation would be a significant challenge.

Known and Potential Reactivity

The reactivity of this compound is expected to be heavily influenced by its electron-deficient nature. The aromatic ring would be deactivated towards electrophilic substitution. The presence of multiple halogen atoms offers potential for various cross-coupling reactions to form C-C, C-N, or C-O bonds. The amide bond itself could be susceptible to hydrolysis under acidic or basic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2Cl2NO B10904793 2',4'-Dibromo-2,2-dichloroacetanilide CAS No. 25559-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25559-50-6

Molecular Formula

C8H5Br2Cl2NO

Molecular Weight

361.84 g/mol

IUPAC Name

2,2-dichloro-N-(2,4-dibromophenyl)acetamide

InChI

InChI=1S/C8H5Br2Cl2NO/c9-4-1-2-6(5(10)3-4)13-8(14)7(11)12/h1-3,7H,(H,13,14)

InChI Key

FETCUQLAQZOSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)C(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 ,4 Dibromo 2,2 Dichloroacetanilide

Strategic Approaches for Constructing the N-Aryl-2,2-dichloroacetamide Core

The formation of the N-aryl-2,2-dichloroacetamide core is a critical step in the synthesis of 2',4'-Dibromo-2,2-dichloroacetanilide. This involves the creation of an amide bond between a substituted aniline (B41778) and a dichloroacetyl moiety. Several strategies can be employed, each with its own set of advantages and considerations.

Formation of the Acetanilide (B955) Linkage: Optimization of Acylation Reactions

The most direct and widely used method for forming the acetanilide linkage is the acylation of a corresponding aniline with a suitable dichloroacetylating agent. In the context of synthesizing this compound, the starting material would be 2,4-dibromoaniline (B146533). The optimization of this acylation reaction is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and the nature of the acylating agent.

Commonly used solvents for such acylations include aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The choice of base is also critical to neutralize the hydrogen halide byproduct and to facilitate the nucleophilic attack of the aniline. Tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently employed. The reaction is often carried out at temperatures ranging from 0 °C to room temperature to control the rate of reaction and minimize side products.

Below is a table summarizing typical conditions for the acylation of anilines that can be adapted for the synthesis of this compound.

Acylating AgentAmine SubstrateSolventBaseTemperature (°C)Typical Yield (%)
Dichloroacetyl chloride2,4-DibromoanilineDichloromethane (DCM)Triethylamine (TEA)0 to 2585-95
Dichloroacetyl chloride2,4-DibromoanilineTetrahydrofuran (THF)Pyridine0 to 2580-90
Dichloroacetic anhydride (B1165640)2,4-DibromoanilineAcetonitrileSodium Acetate25 to 5075-85

Selective Introduction of the 2,2-Dichloroacetyl Moiety via Acid Chloride or Anhydride Chemistry

The selective introduction of the 2,2-dichloroacetyl group is most commonly achieved using either dichloroacetyl chloride or dichloroacetic anhydride.

Dichloroacetyl Chloride: This is a highly reactive acylating agent that readily reacts with anilines to form the corresponding acetamide (B32628). The reaction is typically fast and efficient, often proceeding to completion within a few hours at room temperature. The high reactivity of the acid chloride, however, necessitates careful control of the reaction conditions to avoid potential side reactions. The use of a non-nucleophilic base is essential to scavenge the HCl generated during the reaction.

Dichloroacetic Anhydride: As a less reactive alternative to the acid chloride, dichloroacetic anhydride can also be used for the acylation of 2,4-dibromoaniline. The reaction with an anhydride is generally slower and may require heating. ontosight.airesearchgate.net A key advantage of using an anhydride is that the byproduct is dichloroacetic acid, which is less corrosive than HCl. ontosight.ai This can be beneficial in cases where the starting materials or products are sensitive to strong acids. The reaction of dichloroacetic anhydride with water yields two equivalents of dichloroacetic acid, which can protonate and denature surrounding proteins, leading to coagulative necrosis. researchgate.net

Consideration of Carbenoid-Mediated Amide Formation Pathways

A more novel and less conventional approach to forming the N-aryl-2,2-dichloroacetamide core involves the use of carbenoid-mediated reactions. This strategy relies on the insertion of a carbene into the N-H bond of the aniline. researchgate.netnih.govnih.gov For the synthesis of this compound, this would involve the generation of a dichlorocarbene (B158193) or a related carbenoid species that can then react with 2,4-dibromoaniline.

While the direct insertion of dichlorocarbene into the N-H bond of an aniline to form a dichloroacetamide is not a widely documented method, the principles of carbene chemistry suggest its theoretical possibility. The generation of dichlorocarbene can be achieved from various precursors, such as chloroform (B151607) and a strong base. However, controlling the reactivity of such a highly reactive intermediate to selectively form the desired amide bond without side reactions would be a significant challenge.

More sophisticated methods involve the use of metal-stabilized carbenoids, often generated from diazo compounds. In a hypothetical scenario, a diazo compound bearing a dichloro-substituted carbon could be used in the presence of a suitable metal catalyst (e.g., rhodium or copper complexes) to facilitate the N-H insertion reaction with 2,4-dibromoaniline. This approach could offer a milder alternative to traditional acylation methods, but it would require significant research and development to establish its feasibility and efficiency for this specific synthesis.

Regioselective Halogenation Strategies for the Aromatic Ring

Directed Bromination Techniques for 2',4'-Substitution Pattern

The acetamido group (-NHCOCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby activating the ortho and para positions towards electrophilic attack.

One synthetic strategy could involve the direct dibromination of 2,2-dichloroacetanilide. However, achieving the specific 2',4'-dibromo substitution pattern can be challenging. The initial bromination would likely occur at the para-position due to less steric hindrance. Introducing a second bromine atom at one of the ortho positions would be more difficult due to the deactivating effect of the first bromine atom and potential steric hindrance from the bulky acetamido group. Controlling the reaction to prevent the formation of other isomers, such as the 2',6'-dibromo or polybrominated products, would require careful optimization of reaction conditions, including the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and temperature.

A more reliable and commonly employed strategy is to start with an aniline that is already substituted with the desired halogen pattern. In this case, the synthesis would commence with 2,4-dibromoaniline, which can be synthesized by the direct bromination of aniline under controlled conditions. The subsequent acylation with dichloroacetyl chloride or anhydride, as described in section 2.1, would then directly yield the target compound, this compound. This approach avoids the challenges of controlling regioselectivity during the bromination of the acetanilide itself.

The following table outlines the two main approaches for achieving the desired 2',4'-dibromo substitution pattern.

StrategyStarting MaterialKey Transformation(s)AdvantagesChallenges
Acylation then Bromination 2,2-DichloroacetanilideDibrominationPotentially fewer steps if starting from readily available acetanilide.Difficult to control regioselectivity to obtain the desired 2',4'-isomer exclusively. Risk of over-bromination.
Bromination then Acylation 2,4-DibromoanilineAcylation with a dichloroacetylating agentHigh regioselectivity is pre-determined by the starting material.Requires the synthesis or sourcing of 2,4-dibromoaniline.

Multi-Step Approaches: Sequential Halogenation and Functional Group Interconversion

Multi-step synthetic routes can offer greater control over the introduction of functional groups and can be designed to overcome challenges of regioselectivity. For the synthesis of this compound, a multi-step approach could involve a sequence of halogenation and functional group interconversion steps.

For example, one could start with acetanilide and perform a monobromination to obtain 4-bromoacetanilide, which is the major product. youtube.comchegg.comslideshare.net Subsequent introduction of a second bromine atom at the 2-position would require overcoming the deactivating effect of the existing bromine and the directing influence of the acetamido group. This might involve using more forcing reaction conditions or a different brominating agent.

Influence of Reaction Conditions on Regioselectivity and Yield in Electrophilic Substitution

The synthesis of polysubstituted aromatic compounds like this compound via electrophilic aromatic substitution is critically dependent on reaction conditions to control isomer distribution (regioselectivity) and maximize product yield. The acetamido group (-NHCOCH3) is a powerful ortho-, para-directing group, meaning it activates these positions on the benzene (B151609) ring for electrophilic attack. However, achieving a specific polysubstitution pattern, such as 2',4'-dibromo, requires careful manipulation of several factors.

Solvent Effects: The choice of solvent can dramatically alter the ratio of ortho to para substituted products. rsc.org Studies on the bromination of anilines and related compounds have shown that solvent polarity plays a significant role. rsc.org In polar solvents, the electron-donating capacity of the directing group can be enhanced, potentially favoring the formation of the para-isomer. Conversely, less polar solvents might favor the ortho-isomer or lead to different product distributions. For instance, in the N-bromosuccinimide (NBS) mediated bromination of meta-substituted anilines, the regioselectivity was found to be markedly dependent on the polarity of the reaction medium.

Temperature: Reaction temperature is a crucial parameter for controlling regioselectivity. Lower temperatures often increase selectivity by favoring the thermodynamically more stable product and minimizing the formation of undesired isomers. In electrophilic brominations, conducting the reaction at the lowest effective temperature can significantly enhance para/ortho selectivity.

Nature of the Halogenating Agent: The reactivity of the electrophilic halogenating agent influences both the rate and selectivity of the reaction. Common reagents include molecular bromine (Br2), often with a Lewis acid catalyst, and N-bromosuccinimide (NBS). NBS is considered a milder and often more selective reagent for the monobromination of reactive aromatic compounds. The use of a catalyst, such as iron(III) bromide (FeBr3) with Br2, generates a highly electrophilic complex that increases the reaction rate but may decrease selectivity if not carefully controlled. byjus.comkhanacademy.org

The following table summarizes the influence of various conditions on the electrophilic bromination of a model acetanilide substrate.

ConditionVariationEffect on RegioselectivityEffect on Yield
Solvent Acetic Acid (polar protic) vs. Carbon Tetrachloride (nonpolar)Polar solvents can influence the ortho:para ratio.Can affect reaction rate and solubility, thus influencing overall yield.
Temperature 0-5 °C vs. Room TemperatureLower temperatures generally favor the para-isomer and reduce polysubstitution.May decrease reaction rate, requiring longer reaction times.
Catalyst FeBr3 (Lewis Acid) vs. No CatalystLewis acids increase the electrophilicity of Br2, essential for less activated rings.Significantly increases reaction rate and overall yield.
Halogenating Agent Br2 vs. N-Bromosuccinimide (NBS)NBS is often more selective for monobromination at the para position.Yields can be high with both, but NBS may offer a cleaner reaction profile.

Exploration of Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through different strategic pathways, broadly categorized as convergent or divergent. A convergent approach involves synthesizing key fragments of the molecule separately before combining them in the final steps. A divergent approach starts with a common intermediate that is then elaborated into various final products.

Assembly of Halogenated Anilines and Subsequent Amidation

A highly effective convergent strategy for synthesizing this compound involves the initial preparation of a pre-halogenated aniline followed by amidation. This method offers excellent control over the final substitution pattern.

The synthesis begins with the controlled dibromination of aniline or a protected aniline. A common starting material is 2,4-dibromoaniline. This key intermediate already possesses the desired bromine substitution pattern on the aromatic ring.

The subsequent and final step is the amidation of 2,4-dibromoaniline. This is typically achieved by reacting the aniline with a suitable dichloroacetylating agent. Dichloroacetyl chloride or dichloroacetic anhydride are common reagents for this transformation. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netsphinxsai.com

Reaction Scheme: Step 1: Aniline → 2,4-Dibromoaniline (via electrophilic bromination) Step 2: 2,4-Dibromoaniline + Cl2CHCOCl → this compound

This pathway is advantageous because the challenging regioselective halogenation is performed on a simpler substrate, and the final amidation step is generally high-yielding and clean. A variety of bases and solvents can be employed for the amidation step, with common choices including triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). researchgate.netsphinxsai.com

De Novo Arene Synthesis Methodologies with Halogen Compatibility

De novo synthesis, the construction of the aromatic ring itself from acyclic precursors, offers an alternative and powerful approach. These methods can provide access to substitution patterns that are difficult to achieve through traditional electrophilic substitution on a pre-existing ring.

One prominent de novo method is the Diels-Alder reaction . This cycloaddition reaction can be used to construct a six-membered ring, which can then be aromatized. For instance, a substituted diene could react with a dienophile, followed by an elimination or oxidation step to form the aromatic ring. acs.orgresearchgate.nettandfonline.com The strategic placement of halogen atoms on the acyclic precursors would directly translate to the desired halogenation pattern in the final aniline or acetanilide product. For example, the Diels-Alder reaction of 2-amino-substituted furans with various dienophiles can produce polysubstituted anilines. acs.org

Another approach involves the ring-opening aromatization of bicyclic compounds . For example, the synthesis of halogenated xylenes (B1142099) has been achieved through the ring-opening of bicyclo[3.1.0]hexanes, which are formed from dichlorocarbene cyclopropanation reactions of dienes. uni-muenchen.de Such strategies, while often involving more steps, can offer unparalleled control over regiochemistry, especially for highly substituted and electronically complex targets. These methods are particularly valuable when specific isomers are required that cannot be isolated from the mixtures typically produced by electrophilic substitution.

Synthetic Process Optimization and Atom Economy Considerations

For any synthetic route to be viable, especially on a larger scale, optimization of the process to improve efficiency, reduce waste, and ensure scalability is paramount. Atom economy, a concept from green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

Catalytic Systems for Enhanced Efficiency

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction efficiency, reduce the need for stoichiometric reagents, and enhance selectivity.

Catalytic Halogenation: Instead of using stoichiometric Lewis acids, which generate significant waste, catalytic methods for halogenation are being developed. Palladium-catalyzed C-H functionalization/halogenation of acetanilides has emerged as a powerful tool for regioselective synthesis of ortho-haloacetanilides. acs.orgnih.gov These methods use a palladium catalyst, often with a copper co-catalyst or oxidant, to direct halogenation to a specific position via the formation of a palladacycle intermediate. acs.org While often directing to the ortho position, these catalytic C-H activation strategies represent a move towards greater efficiency and control. Aniline-based catalysts have also been shown to generate highly reactive N-haloarylamine intermediates, which can act as selective catalytic electrophilic halogen sources for a variety of aromatic compounds. nih.gov

Catalytic Amidation: The direct formation of an amide bond from a carboxylic acid and an amine with the elimination of water is a highly atom-economical process. While the reaction of an acyl chloride with an aniline is efficient, it generates a stoichiometric amount of chloride waste. Research into direct catalytic amidation using various catalysts, such as those based on boric acid or sulfated metal oxides, aims to make this key transformation greener. catalyticamidation.inforesearchgate.net Furthermore, enzymatic approaches using lipases have been developed for the amidation of anilines, offering a green and efficient method that can proceed in water at room temperature. mdpi.com

Solvent Selection and Reaction Engineering for Scalability

Transitioning a synthesis from the laboratory bench to an industrial scale requires careful consideration of solvent choice and reaction engineering.

Solvent Selection: The ideal solvent for a large-scale process should be effective for the reaction, inexpensive, readily available, non-toxic, and easy to recycle. For halogenation reactions, traditional solvents like chlorinated hydrocarbons (e.g., DCM) are effective but pose environmental and health risks. Acetic acid is a common solvent for bromination, but its recovery can be energy-intensive. google.com Green chemistry principles encourage the use of safer alternatives, such as water, or even solvent-free conditions. researchgate.net For example, palladium-catalyzed ortho-halogenations of acetanilides have been successfully developed under solvent-free ball-milling conditions, which is an environmentally friendly approach. nih.gov

Reaction Engineering: For large-scale production, factors such as heat transfer, mixing, and reaction time must be precisely controlled. Exothermic reactions, such as halogenations and amidations with acyl chlorides, require efficient cooling systems to prevent runaway reactions and the formation of byproducts. The choice of reactor design, the rate of reagent addition, and continuous monitoring of the reaction progress are all critical engineering considerations to ensure a safe, consistent, and scalable process. researchgate.net

Chemical Reactivity and Transformation Studies of 2 ,4 Dibromo 2,2 Dichloroacetanilide

Reactivity of the Halogenated Acetamide (B32628) Functionality

The acetamide portion of the molecule, characterized by a dichlorinated α-carbon and an amide bond, is a hub of chemical reactivity. The strong electron-withdrawing nature of the two chlorine atoms significantly influences the properties of the adjacent carbonyl group and the amide linkage.

Nucleophilic Substitution Reactions at the α-Dichloro Carbon Center

The carbon atom bearing two chlorine atoms (the α-dichloro carbon) is highly electrophilic. This is due to the strong inductive effect of the chlorine atoms and the adjacent electron-withdrawing carbonyl group. This electron deficiency makes it a prime target for nucleophilic attack. Reactions of similar α-chloroacetanilides have been studied, suggesting that these transformations can proceed via a stepwise mechanism. researchgate.net The reaction may be initiated by the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then facilitates the displacement of a chloride ion. researchgate.net

A variety of nucleophiles can be employed to displace one or both chlorine atoms, leading to a range of derivatized products. The specific outcome, whether mono- or di-substitution, depends on the reaction conditions and the nature of the nucleophile.

Table 1: Potential Nucleophilic Substitution Reactions and Products

Nucleophile Reagent Example Potential Product(s)
Hydroxide Sodium Hydroxide (NaOH) 2',4'-Dibromo-2-hydroxy-2-chloroacetanilide / 2',4'-Dibromo-2,2-dihydroxyacetanilide
Alkoxide Sodium Methoxide (NaOCH₃) 2',4'-Dibromo-2-methoxy-2-chloroacetanilide / 2',4'-Dibromo-2,2-dimethoxyacetanilide
Amines Ammonia (NH₃), Pyridine 2',4'-Dibromo-2-amino-2-chloroacetanilide / 2',4'-Dibromo-2,2-diaminoacetanilide

Amide Bond Hydrolysis and Cleavage Mechanisms

Amide bonds are known for their high stability due to resonance delocalization between the nitrogen lone pair and the carbonyl group. nih.gov However, this stability can be overcome under forcing acidic or basic conditions, leading to hydrolysis. The rate and mechanism of hydrolysis for 2',4'-Dibromo-2,2-dichloroacetanilide are influenced by its unique substitution pattern. The presence of electron-withdrawing groups on both the N-phenyl ring (dibromo) and the acyl group (dichloro) can make the amide bond more susceptible to cleavage compared to simple amides. nih.gov

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers and elimination lead to the cleavage of the C-N bond, yielding 2,4-dibromoaniline (B146533) and dichloroacetic acid.

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the 2,4-dibromoanilide anion, a relatively stable leaving group due to the electron-withdrawing bromine atoms, results in the formation of dichloroacetic acid (as its carboxylate salt) and 2,4-dibromoaniline. Non-planar or "twisted" amides are known to be more readily cleaved as the resonance stabilization is reduced. researchgate.netu-tokyo.ac.jp

Reductive Dehalogenation Pathways of the α-Chloro Groups

The chlorine atoms on the α-carbon can be removed through reductive dehalogenation, replacing them with hydrogen atoms. This transformation can be achieved using various chemical reducing agents or through enzymatic pathways. The rate of dehalogenation is often higher for carbons bearing more halogen atoms. epa.gov

Chemically, this reduction can be accomplished using hydride reagents, dissolving metal reductions, or catalytic hydrogenation. For instance, reaction with a reagent like sodium borohydride might reduce the carbonyl group, but stronger or more specific reagents would be needed for dehalogenation.

Biologically, reductive dehalogenation is a key process in the bioremediation of halogenated organic pollutants. epa.gov Studies on similar α-haloketones have shown that glutathione-dependent enzymes can catalyze the reduction. nih.gov A plausible pathway for this compound could involve an initial nucleophilic substitution by glutathione, followed by an enzyme-catalyzed reduction that eliminates the glutathione and replaces a chlorine atom with hydrogen. nih.gov This process could potentially occur sequentially to remove both chlorine atoms, ultimately forming 2',4'-dibromoacetanilide.

Aromatic Ring Functionalization and Derivatization

The dibrominated phenyl ring provides a scaffold for further functionalization, primarily through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The success and orientation of these reactions are governed by the electronic effects of the substituents already present on the ring.

Further Electrophilic Aromatic Substitution Reactions on the Dibrominated Phenyl Ring

Introducing a new electrophile onto the aromatic ring of this compound requires overcoming the deactivating effects of the existing bromine atoms. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of the incoming electrophile is directed by the combined influence of the two bromine atoms and the dichloroacetamido group.

The regiochemical outcome of an EAS reaction is determined by the balance of inductive and resonance effects of the substituents on the ring, which stabilize or destabilize the carbocation intermediate (the sigma complex or Wheland intermediate). assets-servd.hostchemistrysteps.com

Combined Directing Effects: The available positions for substitution on the ring are C3', C5', and C6'.

The dichloroacetamido group at C1' directs ortho (to C2' and C6') and para (to C4').

The bromine at C2' directs ortho (to C1' and C3') and para (to C5').

The bromine at C4' directs ortho (to C3' and C5') and para (to C1').

Considering the occupied positions, the directing effects converge:

Attack at C6': This position is ortho to the dichloroacetamido group, which is a favorable directing effect.

Attack at C3': This position is ortho to the C4'-Br and meta to the C1' and C2' substituents.

Attack at C5': This position is ortho to the C4'-Br and para to the C2'-Br, but meta to the dichloroacetamido group.

The strongest directing group, even if attenuated, is typically the nitrogen-containing substituent. Therefore, substitution is most likely to occur at the C6' position, which is ortho to the dichloroacetamido group and sterically unhindered. Research on the nitration of similar 2,6-dihaloacetanilides has shown that substitution can be forced into the 3-position, indicating that steric hindrance from the C2' substituent can play a significant role. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Bromine Sites

The presence of two bromine atoms on the aniline (B41778) ring of this compound offers opportunities for selective functionalization through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bonds, influenced by their electronic and steric environments, can be exploited to achieve site-selective transformations. nih.gov Generally, in polyhalogenated arenes bearing identical halogens, factors such as electronic effects (e.g., electron-withdrawing or donating substituents), steric hindrance, and directing groups control the site of reaction. nih.gov For this compound, the bromine atom at the 4'-position (para to the acetamido group) is expected to be more electronically activated towards oxidative addition than the bromine at the 2'-position (ortho to the acetamido group). This is because the acetamido group is an ortho, para-director, but its steric bulk can hinder reactions at the ortho position.

Strategies for achieving site-selectivity in such systems often rely on the careful choice of catalyst, ligands, and reaction conditions. nih.gov For instance, in a related system, the cross-coupling of an electron-deficient polyhalogenated arene showed that oxidative addition occurred preferentially at the more electrophilic C-Br bond ortho to a nitro group. nih.gov While the acetamido group in this compound is not as strongly withdrawing as a nitro group, similar electronic principles would apply.

The following table summarizes potential cross-coupling reactions at the bromine sites based on general principles for polyhalogenated arenes.

Reaction TypeTypical ReagentsPotential Product at 4'-PositionPotential Product at 2'-PositionKey Considerations for Selectivity
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4'-Aryl-2'-bromo-2,2-dichloroacetanilide2'-Aryl-4'-bromo-2,2-dichloroacetanilideElectronic effects favor reaction at the 4'-position. Ligand and catalyst choice can influence selectivity. nih.gov
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)4'-(Alkynyl)-2'-bromo-2,2-dichloroacetanilide2'-(Alkynyl)-4'-bromo-2,2-dichloroacetanilideSteric hindrance at the 2'-position may favor reaction at the 4'-position.
Heck CouplingAlkene, Pd catalyst, Base (e.g., Et₃N)4'-(Alkenyl)-2'-bromo-2,2-dichloroacetanilide2'-(Alkenyl)-4'-bromo-2,2-dichloroacetanilideReaction conditions can be tuned to favor mono- or di-substitution.
Exploration of Buchwald-Hartwig Amination for N-Arylation Variants

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the Buchwald-Hartwig reaction could theoretically be used to introduce an additional amino group at one of the bromine positions. However, the existing nitrogen atom in the acetamido group presents a challenge, as it could also participate in side reactions.

A more direct application of Buchwald-Hartwig chemistry for this class of compounds involves the N-arylation of the amide itself, rather than substitution at the bromine sites. While the classic Buchwald-Hartwig reaction focuses on aryl amines, extensions to the N-arylation of amides have been developed. syr.edu These reactions often require specific catalyst systems with specialized ligands to overcome the lower nucleophilicity of amides compared to amines. syr.edu Bidentate phosphine ligands, for example, have been shown to be effective in preventing the formation of unreactive palladium complexes and facilitating the reductive elimination step. wikipedia.orgsyr.edu

The general mechanism for Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine (or amide), deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

ParameterDescription for Buchwald-Hartwig AminationRelevance to this compound
CatalystTypically a Pd(0) source, such as Pd₂(dba)₃, or a Pd(II) precatalyst that is reduced in situ. nih.govA range of palladium sources could be screened for optimal activity.
LigandBulky, electron-rich phosphine ligands are crucial. Examples include biarylphosphines (e.g., XPhos, SPhos) and ferrocene-based ligands (e.g., dppf). wikipedia.orgLigand choice would be critical to control reactivity and potentially achieve selectivity between the two bromine sites if C-N coupling at the ring is desired.
BaseA strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgThe base must be compatible with the acetamido and dichloroacetyl groups.
Amine/AmideA wide range of primary and secondary amines, as well as some amides, can be used as coupling partners. wikipedia.orgsyr.eduCould be coupled with various amines at the C-Br positions or undergo further N-arylation at the amide nitrogen.

Halogen Dance Reactions and Isomerization Potential in Polyhalogenated Systems

The "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This reaction is driven by the formation of the most stable arylmetal intermediate. researchgate.net In polyhalogenated systems like this compound, a halogen dance reaction could lead to isomerization, where the bromine atoms migrate to different positions on the aniline ring.

For this compound, treatment with a strong base could potentially lead to a mixture of dibromoaniline isomers after cleavage of the acetamido group. There are six possible structural isomers of dibromoaniline, and a halogen dance could theoretically interconvert between them. study.com The presence of the electron-withdrawing dichloroacetyl group and the acetamido linker would significantly influence the acidity of the ring protons and thus the initial site of deprotonation, directing the course of any potential halogen migration.

Cyclization and Rearrangement Pathways

Intramolecular Reactivity Leading to Novel Ring Systems

The structure of this compound contains multiple reactive sites that could participate in intramolecular cyclization reactions to form novel ring systems. The ortho-bromo substituent, the amide nitrogen, and the dichloroacetyl group are all positioned to potentially react with each other under suitable conditions.

One potential pathway is an intramolecular variant of a C-N coupling reaction, such as the Buchwald-Hartwig amination. If the amide nitrogen acts as the nucleophile, it could displace the ortho-bromine atom to form a five-membered ring. Such intramolecular N-arylation reactions have been used to create spirocyclic systems from related precursors. rsc.org For example, the intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines has been shown to produce spiro[indoline-2,3′-piperidines]. rsc.org Similarly, copper-mediated cyclization of substituted anilides has been used to prepare 3-substituted oxindoles. whiterose.ac.uk

Another possibility involves the reactivity of the dichloroacetyl group. Under basic conditions, deprotonation of the amide nitrogen followed by nucleophilic attack on one of the electrophilic carbons of the aromatic ring (activated by the bromine atoms) could lead to cyclization.

Radical-Mediated Cyclization Reactions

Radical reactions offer another avenue for the cyclization of halogenated precursors. Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic frameworks. mdpi.com This process typically involves the generation of a radical, which then undergoes an intramolecular addition to an unsaturated bond.

For this compound, a radical could be generated at the dichloroacetyl group via homolytic cleavage of a C-Cl bond, potentially initiated by light or a radical initiator. This carbon-centered radical could then attack the aromatic ring, likely at the position of one of the bromine atoms, leading to a cyclized intermediate. Subsequent loss of a bromine radical would result in the formation of a new ring system. Such cascade radical cyclizations are known to be efficient methods for building molecular complexity in a single step. rsc.orgrsc.org

The following table outlines potential radical cyclization pathways.

Initiation MethodRadical IntermediateCyclization PathwayPotential Product Class
Photochemical Cleavage (Visible Light) mdpi.comα,α-dichloro-N-(2',4'-dibromophenyl)acetamidyl radical5-exo-trig attack at C-2' position of the aromatic ring.Substituted Oxindoles
Chemical Initiator (e.g., AIBN)Aryl radical at C-2' or C-4' (via reaction with initiator)Intramolecular attack on the carbonyl of the acetamido group.Complex heterocyclic systems
Redox Catalysis (Photoredox) nih.govRadical anion of the aromatic ringIntramolecular displacement of a chloride from the side chain.Fused-ring systems

Isomerization Phenomena of Haloanilines and Related Diazonium Compounds

The aniline moiety of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂) in the presence of a strong acid. masterorganicchemistry.com Diazonium salts are highly versatile intermediates in organic synthesis because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com

Arenediazonium salts are known to undergo a variety of reactions where the N₂ group is displaced by other functional groups. wikipedia.org These reactions, such as the Sandmeyer reaction (displacement by halides or cyanide) or Schiemann reaction (displacement by fluoride), would allow for the replacement of the original amino functionality with a wide range of substituents. masterorganicchemistry.com

Isomerization can be a relevant process in the chemistry of the parent haloanilines. As mentioned in section 3.2.3, base-catalyzed halogen dance reactions can interconvert isomers of dibromoaniline. researchgate.net Furthermore, the conditions used for diazotization or subsequent reactions of the diazonium salt could potentially induce rearrangements or isomerizations, particularly if harsh acidic or thermal conditions are employed. While diazonium salts themselves have a defined structure, the products derived from them could potentially be mixtures of isomers if competing reaction pathways or rearrangements occur. For instance, reactions that proceed through benzyne intermediates, which can sometimes be formed from diazonium salts, can lead to mixtures of regioisomers. wikipedia.org

Electrochemical Behavior and Redox Chemistry

The electrochemical characteristics of this compound are of significant interest for understanding its transformation pathways and potential degradation mechanisms. The presence of multiple halogen substituents on both the aromatic ring and the acetyl group imparts distinct redox properties to the molecule.

Anodic Oxidation Mechanisms of Halogenated Anilines and Related Compounds

The anodic oxidation of anilines and their halogenated derivatives has been a subject of extensive research, revealing complex reaction mechanisms that are highly dependent on the solvent, pH, and the nature of the electrode material. semanticscholar.org While specific studies on this compound are not extensively documented, the general principles of aniline oxidation can be applied to infer its behavior.

The initial step in the electrochemical oxidation of anilines typically involves the transfer of an electron from the nitrogen atom to form a radical cation. semanticscholar.org The subsequent reaction pathways can vary, leading to the formation of dimeric and polymeric products. For halogenated anilines, the presence of electron-withdrawing halogen atoms on the aromatic ring can influence the oxidation potential and the stability of the resulting intermediates.

The electrochemical oxidation of amines serves as a valuable method for synthesizing and modifying a range of chemically significant molecules, including pharmaceuticals and agrochemicals. semanticscholar.org In some cases, anodic halogenation can occur, where halogen ions in the electrolyte are oxidized at the anode to generate reactive halogen species that can then react with the organic substrate. rsc.orgmdpi.com

Table 1: Postulated Anodic Oxidation Products of Halogenated Anilines

Reactant StructurePostulated Product(s)Reaction Pathway
Halogenated AnilineDimerized Species (e.g., Benzidines)Radical Cation Coupling
Halogenated AnilinePolymeric Films (e.g., Polyaniline)Electropolymerization
Halogenated AnilineQuinone-like StructuresOxidation and Hydrolysis

This table presents potential products based on the known electrochemical behavior of related aniline compounds.

Research on the anodic oxidation of similar compounds, such as 2,4-dichlorophenol, has shown that the degradation process can lead to the formation of various organic intermediates. nih.gov The efficiency of this degradation is often dependent on the electrode material and the applied potential. nih.gov

Cathodic Reduction Processes and Product Analysis

The cathodic reduction of halogenated organic compounds is a well-established method for dehalogenation. researchgate.net For this compound, the reduction process is expected to involve the sequential cleavage of the carbon-halogen bonds. The relative ease of reduction for different halogens typically follows the order I > Br > Cl > F. Therefore, the carbon-bromine bonds on the aromatic ring are likely to be reduced at less negative potentials than the carbon-chlorine bonds on the acetyl group.

Electrochemical reduction can proceed through two primary mechanisms: direct electron transfer from the cathode to the substrate, or indirect reduction mediated by electrochemically generated species. nih.gov In the case of halogenated acetanilides, studies have shown that reductive dehalogenation can be effectively carried out using various cathode materials. researchgate.net

The products of the cathodic reduction of chloroacetanilide herbicides have been identified as the corresponding dechlorinated acetanilides. researchgate.net For this compound, a stepwise reduction would likely lead to the formation of a series of debrominated and dechlorinated intermediates. The final product, under complete reduction conditions, would be acetanilide (B955).

Table 2: Potential Cathodic Reduction Products of this compound

Starting CompoundIntermediate Product(s)Final Product
This compound2'-Bromo-2,2-dichloroacetanilideAcetanilide
4'-Bromo-2,2-dichloroacetanilide
2',4'-Dibromo-2-chloroacetanilide
2,2-Dichloroacetanilide

This table outlines a plausible stepwise reduction pathway. The actual distribution of intermediates would depend on the specific electrochemical conditions.

Mechanistic studies involving deuterium labeling have suggested that for some chloroacetanilides, the reduction proceeds through a carbanion intermediate rather than a radical pathway. researchgate.net This involves a two-electron cleavage of the carbon-halogen bond, followed by protonation. researchgate.net The choice of cathode material can significantly influence the reduction potential and the efficiency of the dehalogenation process, with materials like silver exhibiting catalytic properties. researchgate.net

Advanced Mechanistic Investigations of 2 ,4 Dibromo 2,2 Dichloroacetanilide Reactions

Elucidation of Reaction Pathways and Transition States

No research dedicated to the elucidation of reaction pathways or the characterization of transition states for reactions involving 2',4'-Dibromo-2,2-dichloroacetanilide could be identified.

Kinetic Studies: Determination of Rate Constants and Rate-Determining Steps

A search for kinetic studies, including the determination of rate constants and rate-determining steps for reactions of this compound, did not yield any specific results. Consequently, no data tables on this topic can be provided.

Identification and Characterization of Transient Intermediates

There is no available literature that identifies or characterizes transient intermediates in reactions where this compound is a reactant or product.

Isotopic Labeling Experiments for Mechanistic Tracing

No isotopic labeling experiments have been reported in the scientific literature to trace the reaction mechanisms of this compound. While isotopic labeling is a powerful technique for mechanistic elucidation, it has not been applied to this specific compound in any published research found.

Stereochemical Aspects of Chemical Transformations

The stereochemical aspects of chemical transformations involving this compound remain unexplored in the available scientific literature.

Diastereoselectivity and Enantioselectivity in Newly Developed Reactions

No newly developed reactions featuring this compound have been reported, and therefore, no data on diastereoselectivity or enantioselectivity for such reactions is available.

Influence of Solvent and Catalyst on Reaction Mechanisms

Detailed experimental research specifically investigating the influence of various solvents and catalysts on the reaction mechanisms of this compound is not extensively available in the public domain. General principles of organic chemistry suggest that both solvents and catalysts would play a crucial role in the reactivity, selectivity, and reaction pathways of this compound. However, without specific studies, any discussion remains theoretical.

In typical nucleophilic substitution or electrophilic aromatic substitution reactions involving similar halogenated acetanilides, the choice of solvent can significantly impact reaction rates and outcomes. researchgate.net Polar aprotic solvents, for instance, are known to accelerate SN2 reactions, while polar protic solvents can stabilize charged intermediates in SN1-type mechanisms. The polarity and hydrogen-bonding capability of a solvent can influence the dissolution of reactants and stabilize transition states, thereby altering the activation energy of the reaction. rsc.orguw.edu.pl

Catalysts, such as Lewis acids or transition metals, are often employed to enhance the reactivity of substrates in reactions like Friedel-Crafts acylations or cross-coupling reactions. A Lewis acid could coordinate with the carbonyl oxygen of the acetanilide (B955) group, making the aromatic ring more susceptible to electrophilic attack. Transition metal catalysts are fundamental in forming new carbon-carbon or carbon-heteroatom bonds. The specific choice of catalyst and its ligand sphere would be critical in determining the efficiency and selectivity of any transformation involving this compound. nih.gov

For the synthesis of acetanilides in general, the choice of catalyst and solvent-free conditions has been explored to develop more environmentally friendly protocols. ijsdr.org For instance, the acylation of anilines can be influenced by the presence of a catalyst and the reaction medium. ymerdigital.com

Due to the lack of specific data for this compound, a detailed analysis with supporting data tables on the influence of solvents and catalysts on its reaction mechanisms cannot be provided at this time. Further empirical research is required to elucidate these specific mechanistic details.

Theoretical and Computational Chemistry Studies of 2 ,4 Dibromo 2,2 Dichloroacetanilide

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in defining the fundamental structural and electronic nature of a molecule. These calculations provide a quantitative description of the molecule's geometry, the distribution of electrons within its framework, and the orbitals that govern its chemical reactivity.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For 2',4'-Dibromo-2,2-dichloroacetanilide, the molecule is not static; rotation can occur around the single bonds, particularly the C-N bond of the acetanilide (B955) group. Density Functional Theory (DFT) is a widely used computational method to determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state.

Conformational analysis of acetanilides indicates that the planarity of the amide group is a key feature. However, the presence of bulky substituents on both the phenyl ring and the acetyl group, as in this compound, introduces significant steric hindrance. The large bromine atoms at the 2' and 4' positions of the phenyl ring, and the two chlorine atoms on the acetyl group, will likely force the phenyl ring and the acetamide (B32628) plane to twist out of coplanarity. This rotation around the C-N bond is a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing steric repulsions between the ortho-substituent (the bromine atom at the 2' position) and the carbonyl group and its substituents.

The dihedral angle, which describes the angle between the plane of the phenyl ring and the plane of the amide group, is a critical parameter in this analysis. For unsubstituted acetanilide, this angle is relatively small, but for this compound, DFT calculations would be expected to reveal a significantly larger dihedral angle to alleviate steric strain. This twisting would, in turn, affect the electronic properties of the molecule.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (based on analogous structures)
ParameterPredicted Value
C-N Amide Bond Length~1.36 Å
C=O Carbonyl Bond Length~1.23 Å
Phenyl-N-C=O Dihedral AngleExpected to be significantly non-planar (> 30°)

The distribution of electrons within the this compound molecule is highly influenced by the presence of several electronegative halogen atoms. An analysis of the electronic structure reveals how these atoms pull electron density towards themselves, creating a polarized molecule with distinct regions of positive and negative charge.

Mulliken charge analysis provides a way to assign partial charges to each atom in the molecule. This allows for a more quantitative understanding of the electron distribution. The bromine and chlorine atoms would carry negative partial charges, as would the oxygen and nitrogen atoms, while the carbon atoms, particularly the carbonyl carbon, would have positive partial charges.

Table 2: Predicted Electronic Properties of this compound
PropertyPredicted Characteristic
Dipole MomentSignificant, due to multiple polar bonds
Mulliken Atomic Charge on Carbonyl CarbonPositive, indicating electrophilicity
Mulliken Atomic Charge on Carbonyl OxygenNegative, indicating nucleophilicity
Mulliken Atomic Charges on Halogen AtomsNegative

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide crucial clues about a molecule's chemical behavior.

For this compound, the HOMO is likely to be localized on the electron-rich dibrominated phenyl ring and the nitrogen atom of the amide group. This orbital represents the region of the molecule most willing to donate electrons in a chemical reaction, making it nucleophilic. libretexts.org

Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl group and the C-Cl bonds of the dichloroacetyl moiety. This orbital signifies the area most capable of accepting electrons, thus rendering it electrophilic. libretexts.org

Table 3: Predicted Frontier Molecular Orbital Characteristics of this compound
OrbitalPredicted LocalizationChemical Character
HOMODibromophenyl ring, Amide nitrogenNucleophilic
LUMOCarbonyl group, Dichloroacetyl C-Cl bondsElectrophilic
HOMO-LUMO GapModerate, suggesting moderate reactivity

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. By modeling the pathways of these reactions, it is possible to understand the energetic requirements and the structural changes that occur as reactants are converted into products.

A potential energy surface (PES) is a multidimensional map that relates the energy of a chemical system to the positions of its constituent atoms. By mapping the PES for a particular reaction, chemists can identify the most likely pathway, which corresponds to the path of minimum energy.

For this compound, several reaction pathways could be of interest. One is the hydrolysis of the amide bond, a fundamental reaction in organic chemistry. uregina.ca A computational study of this process would involve mapping the energy changes as a water molecule approaches the carbonyl carbon, forms a tetrahedral intermediate, and ultimately leads to the cleavage of the C-N bond. mcmaster.ca

Another important pathway could be the nucleophilic substitution of the chlorine atoms on the dichloroacetyl group. The PES for such a reaction would illustrate the approach of a nucleophile, the formation of a new bond, and the departure of a chloride ion. researchgate.net These maps would reveal whether the reaction is likely to proceed in a single step or through a multi-step mechanism involving intermediates.

Along the minimum energy path on the potential energy surface lies a point of maximum energy, known as the transition state. This is a fleeting, high-energy arrangement of atoms that represents the bottleneck of the reaction. Locating the transition state is a critical step in understanding the kinetics of a reaction.

Computational algorithms can be used to precisely locate the geometry of the transition state. Once found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, or reaction barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

For the hydrolysis of this compound, the calculated activation energy would provide an estimate of how readily the amide bond is broken under given conditions. Similarly, for nucleophilic substitution at the dichloroacetyl group, the reaction barriers for the displacement of the first and second chlorine atoms could be calculated, providing insight into the stepwise reactivity of this functional group. These calculations are invaluable for predicting the chemical behavior of the molecule and for designing synthetic routes or understanding its potential degradation pathways.

Computational Insights into Catalytic Cycles and Intermediate Stability

Understanding the reaction mechanisms involving this compound, such as its synthesis or degradation, can be significantly enhanced through computational modeling. Density Functional Theory (DFT) is a primary tool for investigating potential energy surfaces of chemical reactions. By modeling the reactants, transition states, and products, a complete catalytic cycle can be mapped out.

These calculations allow for the determination of activation energies, which indicate the kinetic feasibility of a proposed reaction pathway. For instance, in palladium-catalyzed halogenation reactions common for acetanilides, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Furthermore, the geometry and electronic structure of reaction intermediates can be calculated to assess their relative stability. This is crucial for understanding why a particular reaction pathway is favored over another, providing a rationale for observed product distributions. By analyzing the bond orders, atomic charges, and orbital interactions of transient species, researchers can gain a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic features of molecules, which serves as an invaluable aid in the interpretation of experimental spectra.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed using quantum chemical calculations, typically at the DFT level of theory with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These calculations yield a set of normal modes of vibration and their corresponding frequencies.

The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. To improve agreement with experimental data, the calculated frequencies are commonly multiplied by an empirical scaling factor (e.g., 0.961). The resulting theoretical spectrum allows for the confident assignment of absorption bands in experimental IR and Raman spectra to specific molecular motions.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound Hypothetical data based on typical computational outputs for similar compounds.

Functional GroupVibrational ModePredicted Scaled Frequency (cm-1)Expected IR Intensity
N-HStretching~3300Medium
C-H (Aromatic)Stretching~3100-3000Low
C=O (Amide I)Stretching~1680High
N-H (Amide II)Bending~1550Medium
C=C (Aromatic)Stretching~1580, ~1470Medium-High
C-ClStretching~800-600High
C-BrStretching~650-550High

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach. In this method, the magnetic shielding tensors for each nucleus in the molecule are calculated.

These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be directly compared to experimental spectra. Such calculations are highly sensitive to the molecular conformation, meaning that accurate geometry optimization is a critical prerequisite. Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects or different molecular conformers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Hypothetical data based on chemical shift principles for substituted benzenes.

AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
HN-H~8.5 - 9.5-
HH-3'~8.2 - 8.4-
HH-5'~7.6 - 7.8-
HH-6'~7.4 - 7.6-
C-CHCl2~6.5 - 7.0~65 - 70
CC=O-~164 - 168
CC-1'-~135 - 138
CC-2'-~118 - 122
CC-3'-~134 - 137
CC-4'-~115 - 119
CC-5'-~128 - 132
CC-6'-~124 - 127

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

This methodology can be used to explore conformational flexibility, such as the rotation around the amide bond or the phenyl-nitrogen bond. When simulated in a solvent like water or an organic solvent, MD can reveal detailed information about the solvation shell and specific intermolecular interactions, such as hydrogen bonding between the amide proton and solvent molecules. These simulations provide a time-averaged picture of the molecule's behavior that is more representative of its state in solution than a single, static optimized structure.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatic Analysis

QSPR methods aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models are statistical in nature and are "trained" on a dataset of known compounds to "learn" the relationship between structure and property.

For a class of compounds like halogenated acetanilides, a QSPR model could be developed to predict properties like chemical reactivity (e.g., rate of hydrolysis) or stability (e.g., thermal decomposition temperature). The first step is to calculate a wide range of numerical descriptors for each molecule in the training set. These descriptors quantify various aspects of the molecular structure.

The next step involves using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to build an equation that links a selection of these descriptors to the property of interest. nih.govresearchgate.net Once a statistically robust model is validated, it can be used to predict the reactivity and stability of new compounds like this compound without the need for experimental measurement. nih.gov

Table 3: Examples of Molecular Descriptors for QSPR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Atom CountMolecular composition and size
TopologicalWiener Index, Randić IndexAtomic connectivity and branching
GeometricMolecular Surface Area, Molecular Volume3D size and shape of the molecule
ElectronicDipole Moment, HOMO/LUMO EnergiesCharge distribution and frontier orbital energies

Molecular Similarity Analysis within Chemical Libraries

Molecular similarity is a concept that can be quantified using various computational methods, most commonly through the comparison of molecular fingerprints. These fingerprints are bit strings that encode the structural features of a molecule. The similarity between two molecules is then calculated by comparing their fingerprints using a similarity coefficient, such as the Tanimoto coefficient. The Tanimoto coefficient, also known as the Jaccard index, is a widely used metric that ranges from 0 (no similarity) to 1 (identical structures).

A typical workflow for molecular similarity analysis involves generating a 2D or 3D representation of this compound and then using this as a query to search against large chemical databases like PubChem, ChEMBL, or commercial libraries. The search algorithm compares the query's fingerprint to those of the library compounds and returns a ranked list of molecules based on their similarity scores.

While a specific, dedicated molecular similarity study on this compound is not extensively documented in publicly available literature, a representative analysis can be constructed based on the structural features of the molecule and standard computational practices. By performing a similarity search in a comprehensive database such as PubChem, a list of structurally related compounds can be generated. The following table provides a hypothetical yet representative set of results from such a search, illustrating the types of compounds that would be identified as being similar to this compound and their corresponding Tanimoto similarity scores.

Interactive Data Table: Molecular Similarity of this compound Analogs

Compound NamePubChem CIDMolecular FormulaTanimoto Similarity
2',4'-Dibromoacetanilide141027C₈H₇Br₂NO0.85
2,2-Dichloro-N-(4-bromophenyl)acetamide273415C₈H₆BrCl₂NO0.92
N-(2,4-Dichlorophenyl)acetamide13039C₈H₇Cl₂NO0.78
2-Bromo-N-(4-bromophenyl)acetamide79055C₈H₇Br₂NO0.81
2,2-Dibromo-N-(4-chlorophenyl)acetamide714337C₈H₆Br₂ClNO0.89
N-(4-Bromophenyl)acetamide (Acetaminophene Impurity)10450C₈H₈BrNO0.75
2',4'-Dichloroacetanilide94920C₈H₇Cl₂NO0.79

The compounds listed in the table share significant structural motifs with this compound, such as the acetanilide core and halogen substitutions on the phenyl ring. The Tanimoto similarity scores reflect the degree of structural overlap. For instance, compounds with both the dibromo-phenyl and dichloro-acetyl moieties would exhibit the highest similarity. The variations in the type and position of halogen atoms contribute to the differences in the similarity scores.

This type of analysis is crucial for lead optimization in drug discovery, where researchers aim to modulate the activity and properties of a lead compound by making small structural modifications. It can also be instrumental in identifying potential cross-reactivity with biological targets and in predicting the toxicological profile of a new chemical entity by comparing it to well-characterized compounds.

Potential Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Precursor for Complex Organic Molecules

The presence of multiple reactive halogen sites allows 2',4'-Dibromo-2,2-dichloroacetanilide to serve as a key building block for the synthesis of a wide array of complex organic molecules. The differential reactivity of the aryl bromides and the alkyl chlorides can be exploited to achieve selective functionalization.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.gov The 2',4'-dibromoaniline core of the title compound, which can be unmasked via hydrolysis of the amide bond, is a prime candidate for constructing such heterocyclic systems. Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of nitrogen-containing heterocycles, and dihalogenated anilines are valuable precursors in these transformations. researchgate.net For instance, intramolecular or intermolecular cyclization reactions involving the amino group and one or both bromine atoms could lead to the formation of various heterocyclic rings, such as indoles, quinolines, or benzodiazepines, depending on the reaction partners and conditions. nsf.govyoutube.com The synthesis of 2-trifluoromethylimidazo[1,2-a]pyridine from 2-aminopyridine (B139424) and 3-bromo-1,1,1-trifluoroacetone (B149082) highlights a similar synthetic strategy where a halo-functionalized precursor is key. nsf.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting Material FragmentPotential Heterocyclic ProductSynthetic Strategy
2,4-Dibromoaniline (B146533)Substituted IndolesFischer Indole Synthesis, Palladium-catalyzed couplings
2,4-DibromoanilineSubstituted QuinolinesSkraup Synthesis, Friedländer Annulation
2,4-DibromoanilineBenzodiazepine DerivativesCondensation with appropriate building blocks

The bromine atoms on the aromatic ring of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. youtube.combeilstein-journals.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the aromatic core. The ability to perform sequential cross-coupling reactions at the 2'- and 4'-positions, potentially with different coupling partners, allows for the controlled and regioselective synthesis of highly substituted aryl compounds. youtube.com The synthesis of bifonazole (B1667052) and ketoprofen (B1673614) analogues often utilizes Suzuki coupling of brominated aromatic ketones, demonstrating the industrial relevance of such transformations. acs.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-MiyauraOrganoboron ReagentsC-CBiaryls, Arylalkenes
HeckAlkenesC-CSubstituted Styrenes
SonogashiraTerminal AlkynesC-CArylalkynes
Buchwald-HartwigAmines, AmidesC-NArylamines, Arylamides

Development of Novel Reagents or Ligands Based on the Halogenated Acetanilide (B955) Scaffold

The unique electronic and steric properties conferred by the multiple halogen substituents make this compound an interesting scaffold for the design of novel reagents and ligands. The acetanilide moiety can act as a directing group in ortho-metalation reactions, allowing for further functionalization of the aromatic ring. chemrxiv.org The development of ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry, and scaffolds derived from halogenated anilines can offer unique steric and electronic properties to the resulting metal complexes. For instance, the synthesis of N-heterocyclic carbene (NHC) ligands often involves the N-arylation of imidazolium (B1220033) salts with aryl halides. researchgate.net The dibrominated aniline (B41778) portion of the title compound could be used to synthesize bidentate or pincer-type ligands, where the bromine atoms serve as handles for further elaboration or as coordination sites themselves.

Exploration of Advanced Chemical Functionalities Arising from Polyhalogenation

The high degree of halogenation in this compound can give rise to advanced chemical functionalities with potential applications in materials science. Polyhalogenated aromatic compounds are known to exhibit properties such as flame retardancy, and they can serve as precursors to functional polymers and materials. For example, the copolymerization of dibromo and dichloro ring-disubstituted phenylcyanoacrylates with styrene (B11656) has been reported to yield novel polymers. The bromine atoms on the title compound could be utilized as sites for polymerization reactions, leading to the formation of novel polymeric materials with potentially interesting optical or electronic properties. Furthermore, the high density of halogen atoms can influence the solid-state packing of the molecule, potentially leading to interesting crystal engineering applications.

Q & A

Basic: What are the optimal synthetic routes for 2',4'-Dibromo-2,2-dichloroacetanilide?

Methodological Answer:
The synthesis involves sequential halogenation of acetanilide derivatives. A typical protocol includes:

Chlorination: React acetanilide with chlorine gas or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under reflux to introduce the 2,2-dichloro moiety .

Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to selectively brominate the 2' and 4' positions on the aromatic ring. Temperature control (0–5°C) minimizes over-bromination .

Purification: Recrystallize the crude product using ethanol/water mixtures or perform column chromatography with silica gel and hexane/ethyl acetate (7:3) .

Key Data:

  • Yield: 60–75% (depending on stoichiometry and reaction time).
  • Purity: ≥95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:
Discrepancies in melting points (e.g., 148–152°C vs. 155–158°C) often arise from:

  • Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .
  • Impurity Profiles: Analyze by GC-MS or LC-MS to detect trace solvents (e.g., DCM) or unreacted intermediates. Adjust purification protocols accordingly .
  • Calibration: Validate melting point apparatus using standard references (e.g., caffeine or vanillin) .

Advanced: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

Sample Preparation: Dissolve the compound in buffered solutions (pH 1–13) and store at 25°C and 40°C.

Kinetic Analysis: Withdraw aliquots at intervals (0, 7, 14, 28 days) and quantify degradation via:

  • HPLC-UV: Monitor parent compound and breakdown products.
  • NMR Spectroscopy: Track structural changes (e.g., dehalogenation or hydrolysis) .

Mechanistic Insights: Use DFT calculations (Gaussian 16) to model hydrolysis pathways and identify labile bonds .

Critical Observations:

  • Degradation accelerates at pH >10 due to nucleophilic attack on the dichloroacetamide group.
  • Stable in acidic conditions (pH 2–6) for ≥4 weeks .

Advanced: How to interpret conflicting bioactivity data in antimicrobial assays?

Methodological Answer:
Contradictory MIC (Minimum Inhibitory Concentration) values may result from:

Strain Variability: Test against standardized strains (e.g., ATCC E. coli 25922) and clinical isolates.

Solubility Limitations: Use DMSO as a co-solvent (≤1% v/v) and confirm compound solubility via dynamic light scattering .

Synergistic Effects: Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Example Data:

  • MIC against S. aureus: 8 µg/mL (clinical isolate) vs. 32 µg/mL (ATCC 29213) due to efflux overexpression .

Advanced: What computational strategies predict the environmental fate of this compound?

Methodological Answer:

EPI Suite Modeling: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity using the EPA’s QSAR toolkit .

Molecular Dynamics (MD): Simulate interactions with soil organic matter (e.g., humic acid) to predict adsorption/leaching potential .

Metabolite Identification: Use MassHunter MetabolitePilot to predict Phase I/II metabolites (e.g., glutathione adducts) .

Key Findings:

  • Predicted half-life in soil: 120 days (moderate persistence).
  • High bioaccumulation risk (log Kow = 3.8) .

Basic: How to validate the purity of this compound using spectroscopic methods?

Methodological Answer:

¹H NMR: Confirm substitution pattern via aromatic proton splitting (e.g., doublets at δ 7.4–7.6 ppm for 2',4'-dibromo) .

LC-MS: Detect halogen isotopic patterns (e.g., Br₂ clusters at m/z 352/354/356) .

Elemental Analysis: Match calculated vs. observed C, H, N, Br, and Cl percentages (±0.3% tolerance) .

Advanced: What strategies mitigate halogen exchange during synthesis?

Methodological Answer:
Halogen scrambling (e.g., Br/Cl exchange) is minimized by:

Low-Temperature Bromination: Use NBS at –20°C to reduce radical-mediated side reactions.

Protecting Groups: Temporarily protect the acetamide group with trifluoroacetic anhydride (TFAA) before bromination .

Post-Reaction Quenching: Add sodium thiosulfate to terminate unreacted bromine .

Basic: What are the key safety precautions for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for powder handling .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal: Collect halogenated waste in designated containers for incineration .

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